Ethyl 2-amino-2-methyl-3-phenylpropanoate
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Overview
Description
Ethyl 2-amino-2-methyl-3-phenylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, an amino group, and a phenyl group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-2-methyl-3-phenylpropanoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-2-methyl-3-phenylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of microbial biotransformations. For example, the recombinant strain Saccharomyces cerevisiae can be used to convert 2-methyl cinnamaldehyde to (S)-2-methyl-3-phenyl-1-propanol, which can then be esterified to form this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-methyl-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions involving the amino group.
Major Products
Oxidation: The major products include ketones and carboxylic acids.
Reduction: The primary product is the corresponding alcohol.
Substitution: Amides and other substituted derivatives are common products.
Scientific Research Applications
Ethyl 2-amino-2-methyl-3-phenylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-methyl-3-phenylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Ethyl 2-amino-2-methyl-3-phenylpropanoate can be compared with similar compounds such as:
Ethyl 2-amino-3-phenylpropanoate: This compound lacks the methyl group at the 2-position, which can influence its reactivity and biological activity.
Mthis compound: The presence of a methyl ester group instead of an ethyl ester group can affect its physical properties and reactivity.
2-Amino-2-methyl-3-phenylpropanoic acid: The acid form of the compound, which has different solubility and reactivity characteristics
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-amino-2-methyl-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-15-11(14)12(2,13)9-10-7-5-4-6-8-10/h4-8H,3,9,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKINIYKYOMQSRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CC1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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